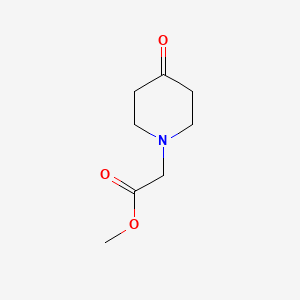

Methyl 2-(4-oxopiperidin-1-yl)acetate

Description

Methyl 2-(4-oxopiperidin-1-yl)acetate (CAS: 202197-70-4) is a piperidine derivative featuring a 4-oxo group on the piperidine ring and a methyl ester-linked acetate moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in antimalarial drug discovery. For instance, it has been employed in the synthesis of piperidinetetraoxanes via acid-catalyzed cyclocondensation, a method highlighted in antimalarial research . Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses). The compound is commercially available with a purity of 95%, as noted in chemical catalogs .

Properties

IUPAC Name |

methyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLVHJAXNZPGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxopiperidin-1-yl)acetate typically involves the reaction of piperidin-4-one with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-oxopiperidin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperidine-based structures.

Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and ester group allow it to bind to active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with Methyl 2-(4-oxopiperidin-1-yl)acetate, differing primarily in substituents on the piperidine ring or the ester group:

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (CAS: 149554-03-0)

- Molecular Formula: C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- Key Differences : Features a tert-butyl ester group instead of a methyl ester.

- Applications : Used as a research chemical in drug discovery pipelines. Its bulkier ester group may influence solubility and metabolic stability .

Methyl 2-(4-acetylpiperidin-1-yl)acetate (CID 57941101)

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 199.19 g/mol

- Key Differences : Substitutes the 4-oxo group with an acetyl group (COCH₃).

- Applications : Likely serves as an intermediate in kinase inhibitor synthesis, given the acetyl group’s role in modulating electronic properties .

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CID 28837753)

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.17 g/mol

- Key Differences : Replaces the 4-oxo group with a hydroxyl group (OH).

- Applications: Potential use in prodrug design, where hydroxyl groups enhance solubility or enable conjugation .

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6)

Comparative Data Table

Key Research Findings

Synthetic Utility : this compound is synthesized via reductive amination of primary amines with ethyl 2-(4-oxopiperidin-1-yl)acetate, followed by saponification . This method is adaptable to analogues like the tert-butyl derivative .

Antimalarial Activity : Piperidinetetraoxanes derived from this compound show promise in preclinical studies, leveraging the 4-oxo group’s reactivity in peroxide bond formation .

Physicochemical Properties : The tert-butyl ester variant exhibits higher lipophilicity (logP ~1.8) compared to the methyl ester (logP ~0.5), impacting membrane permeability and metabolic stability .

Biological Activity

Methyl 2-(4-oxopiperidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone functionality, which is integral to its biological activity. The molecular formula is , and it has a molecular weight of approximately 199.24 g/mol. The presence of both the ester and ketone groups allows for diverse interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound's structure facilitates binding to active sites, influencing various biochemical pathways and cellular processes. Notably, the piperidine ring and ester group contribute to its ability to modulate neurotransmission and inflammatory pathways.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, particularly in models of glioblastoma. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against ENO1-deleted glioma cells .

Neurotransmission Modulation

The piperidine structure is known to interact with neurotransmitter systems, suggesting that this compound could play a role in modulating neurotransmission . Compounds similar to this one have been investigated for their effects on pain pathways and mood disorders, indicating a potential application in treating conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM .

- In Vivo Models : Animal studies have shown promising results where treatment with this compound led to tumor regression in xenograft models. Dosing regimens indicated that sustained administration could prolong survival rates in treated subjects .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with studies suggesting effective bioavailability and metabolic stability compared to other similar compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-cyanophenyl)-2-oxopiperidin-1-yl acetate | Cyano group addition | Enhanced anticancer activity |

| Methyl 2-(4-bromophenyl)-2-oxopiperidin-1-yl acetate | Bromine substitution | Increased anti-inflammatory effects |

| Methyl 2-(4-chlorophenyl)-2-oxopiperidin-1-yl acetate | Chlorine substitution | Potential for mood disorder treatment |

The comparative analysis highlights how structural modifications can significantly influence the biological activity of piperidine derivatives.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-oxopiperidin-1-yl)acetate?

Methodological Answer:

The synthesis typically involves esterification or coupling reactions. A common approach is the reaction of 4-oxopiperidine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. For lab-scale synthesis, yields range from 50–70%, depending on the stoichiometric control of the nucleophile and electrophile.

Key Reaction Parameters:

| Reagent/Condition | Role | Reference |

|---|---|---|

| 4-oxopiperidine | Nucleophile | |

| Methyl bromoacetate | Electrophile | |

| K₂CO₃/DMF | Base/Solvent |

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm ester and piperidinone moieties (e.g., carbonyl resonance at ~170 ppm in C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with methanol/water mobile phases (UV detection at 210–254 nm) .

Typical Spectral Data:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 3.7 (s, COOCH₃), δ 2.8–3.2 (piperidinone protons) | |

| HRMS | [M+H]⁺ = Calculated: 200.1052, Observed: 200.1055 |

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Challenges include low crystal quality due to the compound’s hygroscopicity. To mitigate:

- Use slow evaporation (e.g., dichloromethane/hexane) for crystallization.

- Refine with SHELXL-2018, applying restraints for disordered moieties .

- Validate hydrogen bonding via Olex2 or Mercury software.

Example Workflow:

| Step | Tool/Parameter | Reference |

|---|---|---|

| Data Collection | Mo Kα radiation (λ = 0.71073 Å) | |

| Refinement | SHELXL-2018, R1 < 0.05 |

Advanced: How do solvent polarity and temperature affect reaction outcomes in its synthesis?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-oxopiperidine but may promote side reactions (e.g., hydrolysis). Lower temperatures (0–25°C) reduce byproducts but slow reaction kinetics. Optimized conditions involve DMF at 60°C with rigorous moisture exclusion .

Experimental Design Table:

| Solvent | Temp (°C) | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| DMF | 60 | 68 | <5% hydrolysis | |

| THF | 25 | 42 | 15% dimerization |

Advanced: How can conflicting logP and solubility data be reconciled?

Methodological Answer:

Discrepancies arise from measurement methods (shake-flask vs. HPLC). Computational tools (e.g., ACD/Labs) predict logP ~0.93 (pH 7.4), aligning with experimental HPLC-derived values . For solubility, use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions.

Data Comparison:

| Property | Experimental (HPLC) | Predicted (ACD) | Reference |

|---|---|---|---|

| logP (pH 7.4) | 0.92 | 0.93 | |

| Solubility (mg/mL) | 1.2 (water) | 1.1 (simulated) |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Waste Disposal : Segregate halogenated solvent waste and neutralize with CaCO₃ before disposal .

Advanced: What strategies resolve discrepancies in metabolic stability predictions?

Methodological Answer:

Combine in vitro assays (e.g., human liver microsomes) with in silico tools (SwissADME). The 4-oxopiperidine group may undergo CYP3A4-mediated oxidation, reducing half-life. Cross-validate using LC-MS/MS metabolite profiling .

Metabolic Data:

| Parameter | Microsomal Half-life (min) | Predicted (SwissADME) | Reference |

|---|---|---|---|

| Without inhibitor | 12.3 | 11.8 |

Basic: How are physicochemical properties computationally predicted?

Methodological Answer:

- logP : Use fragment-based methods (e.g., XLogP3) .

- Polar Surface Area (PSA) : Calculate via sum of O and N surface areas (e.g., 52.32 Ų) .

- pKa : Estimate using MarvinSketch (carboxylate pKa ~4.5) .

Property Table:

| Property | Value | Reference |

|---|---|---|

| logP | 0.93 | |

| PSA | 52.32 Ų | |

| Boiling Point | 247.8°C |

Advanced: How does the 4-oxopiperidine moiety influence pharmacological activity?

Methodological Answer:

The moiety enhances binding to amine receptors (e.g., sigma-1) but may reduce blood-brain barrier penetration due to PSA >50 Ų. Use MD simulations (GROMACS) to assess membrane permeability .

Pharmacokinetic Insights:

| Parameter | Value | Reference |

|---|---|---|

| BBB Permeability | Low (PSA >50 Ų) | |

| CYP Inhibition | Moderate (CYP2D6) |

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS/MS : Detect impurities <0.1% using MRM mode (e.g., m/z 200→142 transition) .

- Forced Degradation : Acid/base hydrolysis to identify degradation products .

Impurity Profile:

| Impurity | Retention Time (min) | Reference |

|---|---|---|

| Hydrolysis product | 8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.